Finasteride Carboxylic Acid
Overview
Description
Finasteride Carboxylic Acid is a compound with the molecular formula C23H34N2O4 . It is used in Finasteride impurity profiling during commercial production of Finasteride and its related formulations . It is a metabolite of Finasteride and an inhibitor of 5α-reductase .
Molecular Structure Analysis
Finasteride Carboxylic Acid has an average mass of 402.527 Da and a monoisotopic mass of 402.251862 Da . It has 7 defined stereocenters . It contains total 66 bond(s); 32 non-H bond(s), 4 multiple bond(s), 3 rotatable bond(s), 4 double bond(s), 1 five-membered ring(s), 3 six-membered ring(s), 1 nine-membered ring(s), 2 ten-membered ring(s), 1 carboxylic acid(s) (aliphatic) .Physical And Chemical Properties Analysis
Finasteride Carboxylic Acid has a density of 1.2±0.1 g/cm3, a boiling point of 658.3±55.0 °C at 760 mmHg, and a flash point of 351.9±31.5 °C . It has 6 H bond acceptors, 3 H bond donors, and 3 freely rotating bonds . Its ACD/LogP is 2.34 .Scientific Research Applications
Synthesis Improvements
Finasteride, synthesized from 3-carbonyl-4-androstene-17β-carboxylic acid, undergoes a process involving thionyl chloride and t-butylamine, followed by oxygenizement, cycli condensation, and hydrogenation to yield the target compound. This method, avoiding the use of expensive or toxic reagents, is suitable for large-scale production (Tang You-gen, 2006).
New Synthesis Methods
A new synthesis route from pregnenolone to finasteride has been established. This process includes the reaction of 3-carbonyl-4-androstene-17β carboxylic acid with oxalyl chloride and t-butyl amine, leading to an overall yield improvement (Zheng-Neng Jin, 2003).
Structural Characterization
The molecular structure of finasteride and its crystalline forms have been determined through X-ray analysis. Key structural features include a rigid steroid skeleton and peptide groups influencing intermolecular contacts. Different hydrogen-bond interactions in crystal structures have been observed (I. Wawrzycka et al., 1999).
Mechanism-Based Inhibition
Finasteride acts as a mechanism-based inhibitor of human steroid 5α-reductase. It is processed into an enzyme-bound NADP−dihydrofinasteride adduct, revealing insights into the drug's action at a molecular level (H. Bull et al., 1996).
Enhanced Dermal Delivery
Research on enhancing finasteride's dermal delivery through microemulsions has been conducted. This approach aims to improve the drug's permeability and effectiveness in treating conditions like hair loss (Saeed Mohammad Soleymani & A. Salimi, 2019).
Metabolism Studies
The pharmacokinetics and metabolism of finasteride have been studied in animal models, providing insights into the drug's biological effects and transformation pathways (J. Carlin et al., 1997).
Nanoparticle Formulations
Development of finasteride-loaded biodegradable nanoparticles has been explored. These formulations aim for improved drug levels in target areas and sustained release, potentially enhancing therapeutic efficacy and patient compliance (O. Ahmed et al., 2017).
Follicular Delivery Enhancement
The use of liposomes and niosomes for topical application of finasteride has been investigated. These delivery systems aim to increase the drug concentration at pilosebaceous units, enhancing its effectiveness for conditions like androgenetic alopecia (M. Tabbakhian et al., 2006).
Polymer Microspheres for Systemic Application
Research on finasteride-loaded polymer microspheres for subcutaneous administration in treating androgenic alopecia has shown promising results. This approach seeks to provide controlled, long-term release of the drug (J. Kim et al., 2019).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-[[(1S,3aS,3bS,5aR,9aR,9bS,11aS)-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carbonyl]amino]-2-methylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34N2O4/c1-21(2,20(28)29)25-19(27)16-7-6-14-13-5-8-17-23(4,12-10-18(26)24-17)15(13)9-11-22(14,16)3/h10,12-17H,5-9,11H2,1-4H3,(H,24,26)(H,25,27)(H,28,29)/t13-,14-,15-,16+,17+,22-,23+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFTBMAPJHKDDJV-MKMSXTRJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2C(=O)NC(C)(C)C(=O)O)CCC4C3(C=CC(=O)N4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)NC(C)(C)C(=O)O)CC[C@@H]4[C@@]3(C=CC(=O)N4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10595331 | |
Record name | N-[(4aR,4bS,6aS,7S,9aS,9bS,11aR)-4a,6a-Dimethyl-2-oxo-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-1H-indeno[5,4-f]quinoline-7-carbonyl]-2-methylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10595331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Finasteride Carboxylic Acid | |
CAS RN |
116285-37-1 | |
Record name | Finasteride carboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116285371 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-[(4aR,4bS,6aS,7S,9aS,9bS,11aR)-4a,6a-Dimethyl-2-oxo-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-1H-indeno[5,4-f]quinoline-7-carbonyl]-2-methylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10595331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FINASTERIDE CARBOXYLIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K71S04GO1T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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